molecular formula C22H30N2O4S B14477224 Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester CAS No. 65907-42-8

Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester

Katalognummer: B14477224
CAS-Nummer: 65907-42-8
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: POPONUVLZSIKCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) is a complex organic compound with the molecular formula C22H30N2O4S . This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . These reactions typically require specific conditions, such as the presence of a catalyst or a particular solvent, to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of carbon dioxide and amines in the presence of a catalyst . This method is advantageous due to its efficiency and the relatively low cost of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Wirkmechanismus

The mechanism of action of carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) is unique due to its complex structure, which includes both naphthyl and octyl groups.

Eigenschaften

CAS-Nummer

65907-42-8

Molekularformel

C22H30N2O4S

Molekulargewicht

418.6 g/mol

IUPAC-Name

octyl N-[(naphthalen-1-yloxycarbonylamino)methylsulfanylmethyl]carbamate

InChI

InChI=1S/C22H30N2O4S/c1-2-3-4-5-6-9-15-27-21(25)23-16-29-17-24-22(26)28-20-14-10-12-18-11-7-8-13-19(18)20/h7-8,10-14H,2-6,9,15-17H2,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

POPONUVLZSIKCQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)NCSCNC(=O)OC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.